molecular formula C2AgF6NO4S2 B8017986 Silver bis(trifluoromethanesulfonyl)imide

Silver bis(trifluoromethanesulfonyl)imide

Cat. No.: B8017986
M. Wt: 388.02 g/mol
InChI Key: HSYLTRBDKXZSGS-UHFFFAOYSA-N
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Description

Silver bis(trifluoromethanesulfonyl)imide, commonly referred to as this compound, is a silver-based salt widely used as a catalyst in organic synthesis. It is known for its high efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of silver nitrate with lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Silver bis(trifluoromethanesulfonyl)imide is involved in various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ynamides, isoxazol-5-amines, anilines, and allylsilanes. The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include functionalized pyrrole-3-carboxamide derivatives, β-enamino esters, and 3,4-dihydro-1,3-oxazin-2-one skeletons .

Comparison with Similar Compounds

Similar Compounds

    Silver triflate (AgOTf): Another silver-based catalyst used in organic synthesis.

    Silver acetate (AgOAc): Commonly used in oxidation reactions.

    Silver nitrate (AgNO3): Widely used in various chemical reactions, including halogenation and nitration.

Uniqueness

Silver bis(trifluoromethanesulfonyl)imide is unique due to its high efficiency and selectivity in catalyzing a wide range of reactions. Its ability to generate reactive intermediates and facilitate complex transformations sets it apart from other silver-based catalysts .

Properties

IUPAC Name

silver;bis(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLTRBDKXZSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2AgF6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189114-61-2
Record name Silver Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Silver bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Silver bis(trifluoromethanesulfonyl)imide

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